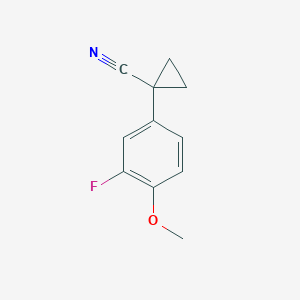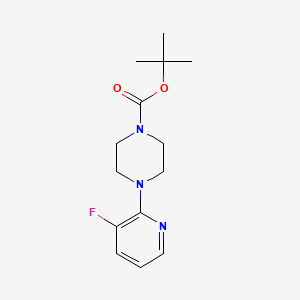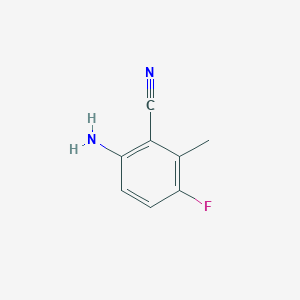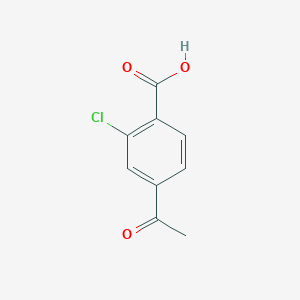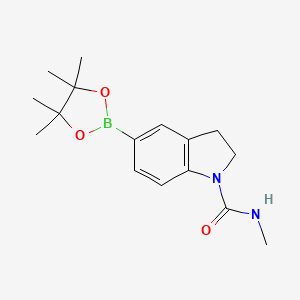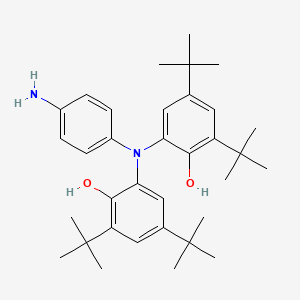
6,6'-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol)
Descripción general
Descripción
6,6’-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) is a chemical compound that has gained attention in various fields of research and industry. It has the molecular formula C34H48N2O2 .
Synthesis Analysis
The synthesis of this compound has been explored in several studies. For instance, it was found that the coordination behavior of the tridentate alkoxy ligand 6,6’-(((2-hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di-tert-butylphenol) with group 4 metal alkoxides in a 1:1 ratio generates certain complexes .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in various studies. The compound has a molecular weight of 516.8 g/mol . The InChIKey of the compound is AWSZRVSTUVTUSX-UHFFFAOYSA-N . The compound has a complexity of 705 as computed by Cactvs 3.4.8.18 .Chemical Reactions Analysis
The coordination behavior of the tridentate alkoxy ligand 6,6’-(((2-hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di-tert-butylphenol) with group 4 metal alkoxides in a 1:1 ratio was found to generate certain complexes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 516.8 g/mol and a complexity of 705 . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 7 .Aplicaciones Científicas De Investigación
Catalytic Activities
- Oxovanadium(V) Complexes : The compound forms complexes with oxovanadium(V), used in catalytic activities like epoxidation and sulfoxidation of certain organic compounds (Hossain et al., 2019).
Ligand Binding Preferences
- Copper(II) Complexes : In copper(II) complexes, the nature of ligand binding, whether tetradentate or pentadentate, depends on the nucleophilicity of the phenol groups. This has implications for the electronic and structural properties of these complexes (Shakya et al., 2011).
Catalytic Oxygen Atom Transfer
- Dioxidomolybdenum(VI) Complexes : The compound is involved in forming dioxidomolybdenum(VI) complexes, which are used in catalytic oxygen atom transfer and oxidation reactions (Maurya et al., 2016).
Phenolate Oxidation in Cobalt(III) Complexes
- Cobalt(III) Complexes : The compound forms cobalt(III) complexes that exhibit phenolate oxidation processes. These processes are significant for understanding redox and electronic properties of such complexes (Allard et al., 2012).
Role in Iron(III) Complexes
- Iron(III) Complexes : In iron(III) complexes, the compound contributes to the formation of structures with significant bonding and electronic properties (Shakya et al., 2009).
Ring Nitration in Copper(II) Complexes
- Nitration in Copper(II) Complexes : This compound in copper(II) complexes undergoes nitration in the presence of nitrogen dioxide, showcasing interesting chemical transformation processes (Kumar et al., 2015).
Group 4 Metal Alkoxides
- Modification of Group 4 Metal Alkoxides : The compound modifies group 4 metal alkoxides, leading to unique structural and electronic properties of these metal complexes (Boyle et al., 2020).
Schiff Base Applications
- Schiff Base Applications : The compound is involved in forming Schiff bases, which have potential applications in areas like solar cells (Tsaturyan et al., 2015).
Zinc(II) Complexes
- Formation of Zinc(II) Complexes : The compound forms zinc(II) complexes, which are important for understanding the coordination chemistry of zinc and its potential applications (Habbadi et al., 1998).
Propiedades
IUPAC Name |
2-(4-amino-N-(3,5-ditert-butyl-2-hydroxyphenyl)anilino)-4,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N2O2/c1-31(2,3)21-17-25(33(7,8)9)29(37)27(19-21)36(24-15-13-23(35)14-16-24)28-20-22(32(4,5)6)18-26(30(28)38)34(10,11)12/h13-20,37-38H,35H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSZRVSTUVTUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N(C2=CC=C(C=C2)N)C3=CC(=CC(=C3O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743245 | |
| Record name | 2,2'-[(4-Aminophenyl)azanediyl]bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) | |
CAS RN |
4810-23-5 | |
| Record name | 2,2'-[(4-Aminophenyl)azanediyl]bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



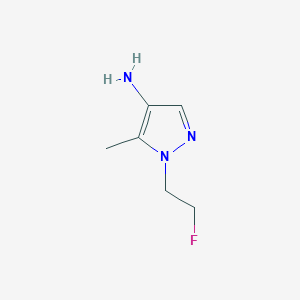
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B1445493.png)
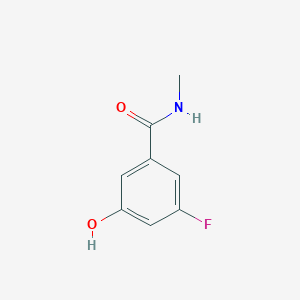
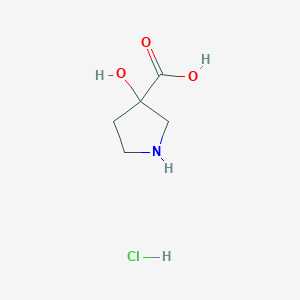
![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1445499.png)
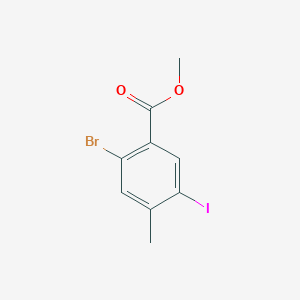

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride](/img/structure/B1445505.png)

